N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
Description
N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features two distinct substituents:
- N1-substituent: A 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl group, which introduces dual dimethylamino functionalities on both the ethyl chain and the aromatic ring.
- N2-substituent: A 3,4-dimethylphenyl group, providing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-7-10-18(13-16(15)2)24-22(28)21(27)23-14-20(26(5)6)17-8-11-19(12-9-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLUCTZBCSKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound with potential therapeutic applications. Its complex structure, featuring dimethylamino and oxalamide functional groups, suggests significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H30N4O3
- Molecular Weight : 398.5 g/mol
- CAS Number : 941933-01-3
The compound's structure includes two dimethylamino groups and an oxalamide linkage, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino groups facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to target proteins. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.
Antitumor Activity
Several studies have indicated that oxalamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that a related oxalamide compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
- Case Study 2 : Another investigation reported that the compound exhibited selective toxicity against prostate cancer cells (PC-3), with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
Research has shown that compounds with similar structures to this compound possess significant antimicrobial properties:
- In vitro Studies : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing moderate to high antibacterial activity.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Neuropharmacological Effects
Given its structural features, this compound may also affect neurological pathways:
- Case Study 3 : Research into similar dimethylamino-containing compounds revealed potential neuroprotective effects in models of neurodegenerative diseases. These compounds showed promise in reducing oxidative stress and inflammation in neuronal cells.
Data Summary
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the evidence.
Oxalamide Derivatives
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)
- Core Structure : Oxalamide backbone.
- Substituents :
- N1: 2,3-Dimethoxybenzyl (electron-rich aromatic group).
- N2: 2-(Pyridin-2-yl)ethyl (heteroaromatic substituent).
- Key Differences: The target compound replaces dimethoxy and pyridyl groups with dimethylamino and dimethylphenyl moieties, enhancing basicity and lipophilicity. Pharmacokinetics: No. 2225 was studied for absorption and metabolism, with methoxy groups likely undergoing demethylation, whereas dimethylamino groups in the target compound may resist metabolic degradation, prolonging bioavailability .
Table 1: Oxalamide Derivatives Comparison
*logP inferred from substituent contributions.
Pyrido-Pyrimidinone Derivatives
2-[4-(Dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure : Pyrido[1,2-a]pyrimidin-4-one (rigid heterocyclic system).
- Substituents: 4-(Dimethylamino)phenyl at position 2. Piperazinyl at position 5.
- Key Differences: The rigid pyrido-pyrimidinone core likely enhances target binding affinity compared to the flexible oxalamide backbone.
Table 2: Heterocyclic Analog Comparison
Glutaramide and Benzamide Analogs
NJS36 (Glutaramide Derivative)
- Core Structure : Glutaramide (five-carbon diamide).
- Substituents: Multiple ethylene glycol chains and a dimethylamino-thieno group.
- Both compounds utilize dimethylamino groups for solubility modulation and receptor interaction .
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226)
- Core Structure : Benzamide.
- Substituents :
- 3,4-Dimethylphenyl (similar to the target compound’s N2 group).
- Chiral methoxy-alkyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
